

# AN-019: A Technical Overview of Preclinical and Early Clinical Investigations

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides an in-depth overview of the preclinical and early clinical data for **AN-019** (also referred to as NRC-**AN-019**), a novel tyrosine kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development, offering a consolidated resource on the compound's mechanism of action, efficacy, and safety profile based on preliminary studies.

#### Introduction

**AN-019** is a phenylamino-pyrimidine derivative designed as a potent inhibitor of the BCR-ABL tyrosine kinase.[1][2] It has been investigated primarily for its potential in treating chronic myeloid leukemia (CML), particularly in cases that have developed resistance to imatinib, a first-line therapy.[1][2] Additionally, preclinical studies have explored its activity in other malignancies, such as HER2-positive breast cancer, by demonstrating its inhibitory effects on the epidermal growth factor receptor (EGFR) signaling pathway.[3] This document summarizes the key findings from in vitro, in vivo, and early-phase clinical trials of **AN-019**.

## **Mechanism of Action**

**AN-019** functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase.[1] Structural analysis suggests that **AN-019** binds to the inactive "DFG-out" conformation of the ABL kinase domain, which contributes to its high affinity and potency.[4] By occupying the ATP-binding pocket, **AN-019** prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that drive malignant cell proliferation and survival in BCR-



ABL-positive leukemias.[1][5][6] Furthermore, studies have indicated that **AN-019** also inhibits the phosphorylation of EGFR, suggesting a broader anti-cancer activity.[3]

## **Signaling Pathways**

The primary target of **AN-019** is the constitutively active BCR-ABL kinase, which drives CML by activating a number of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[5][7][8] These pathways are crucial for cell proliferation, survival, and differentiation.

In the context of breast cancer, **AN-019** has been shown to inhibit the EGFR signaling pathway. [3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell growth and survival.[9][10][11][12]





Click to download full resolution via product page

Diagram 1: AN-019 Inhibition of the BCR-ABL Signaling Pathway.





Click to download full resolution via product page

Diagram 2: AN-019 Inhibition of the EGFR Signaling Pathway.



#### **Preclinical Data**

**AN-019** has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.

- CML Cell Lines: In the BCR-ABL-positive K562 cell line, **AN-019** exhibited potent inhibition of cell proliferation.[1] It was also effective against the imatinib-resistant Baf3 (T315I) cell line, indicating its potential to overcome common mechanisms of drug resistance.[1]
- Breast Cancer Cell Lines: AN-019 was shown to be more effective than lapatinib in inhibiting
  the proliferation and angiogenic potential of MDAMB231 and BT474 breast cancer cells.[3]
  Treatment with AN-019 led to an accumulation of cells in the sub-G0/G1 phase and an
  increase in PARP cleavage, which are indicative of apoptosis.[3]

| Parameter | Cell Line    | AN-019    | Imatinib                      | Reference |
|-----------|--------------|-----------|-------------------------------|-----------|
| IC50      | K562         | 0.7 nM    | ~98 nM (140-fold less potent) | [1]       |
| Activity  | Baf3 (T315I) | Effective | Resistant                     | [1]       |

Table 1: In Vitro Activity of AN-019 in CML Cell Lines

| Effect             | Cell Lines      | Observation                                      | Reference |
|--------------------|-----------------|--------------------------------------------------|-----------|
| Anti-proliferative | MDAMB231, BT474 | More effective than<br>Lapatinib                 | [3]       |
| Apoptosis          | MDAMB231, BT474 | Increased PARP<br>cleavage, cell cycle<br>arrest | [3]       |
| Anti-angiogenic    | MDAMB231, BT474 | Inhibition of angiogenic potential               | [3]       |

Table 2: In Vitro Activity of AN-019 in Breast Cancer Cell Lines

The anti-tumor efficacy of AN-019 has been evaluated in mouse xenograft models.



- CML Mouse Model: In nude mice implanted with K562-luc cells, AN-019 treatment resulted in a significant reduction in leukemic symptoms and blast cell counts compared to imatinib-treated and control groups.[1] Notably, AN-019 was effective in suppressing leukemia in at least 90% of the treated animals and demonstrated superiority over imatinib in leukemic regression.[1] It also showed efficacy in mice implanted with imatinib-resistant Baf3T315I cells.[1]
- Breast Cancer Mouse Model: In SCID mice bearing BT474 cell xenografts, AN-019
  demonstrated a dose-dependent inhibition of tumor growth that was superior to that of
  lapatinib at comparable concentrations.[3] Immunohistochemical analysis of tumor sections
  confirmed a dose-dependent inhibition of EGFR phosphorylation.[3]

| Model                  | Treatment | Dose          | Key Findings                                                              | Reference |
|------------------------|-----------|---------------|---------------------------------------------------------------------------|-----------|
| K562-luc<br>Xenograft  | AN-019    | 20 mg/kg      | Superior leukemic regression vs. Imatinib                                 | [1]       |
| Baf3T315I<br>Xenograft | AN-019    | 20 mg/kg      | Overcame<br>Imatinib<br>resistance                                        | [1]       |
| BT474 Xenograft        | AN-019    | Not specified | Dose-dependent<br>tumor growth<br>inhibition,<br>superior to<br>Lapatinib | [3]       |

Table 3: In Vivo Efficacy of AN-019

#### **Phase I Clinical Trial Data**

A Phase I clinical trial of **AN-019** was conducted in patients with imatinib-resistant Chronic Myeloid Leukemia.[11][13][14]

 Study Design: The study aimed to determine the dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the recommended Phase II dose. Secondary objectives included



assessing pharmacokinetic properties and anti-leukemic activity.[11][13][14]

- Dosing: Dosing started at 50 mg/day and was escalated in 50 mg increments per cohort, up to a maximum of 450 mg/day.[11][13][14]
- Safety and Tolerability: No DLT was observed, and the MTD was not reached at the doses tested. Common adverse events included skin rash, nausea, and vomiting.[11][13][14]
- Pharmacokinetics: The maximum plasma concentration (Cmax) of **AN-019** was 9,342 ng/mL, and the area under the curve (AUC) was 1,262,191 ng.hr/mL.[11][13][14]
- Efficacy: Preliminary efficacy was observed, with hematological, cytogenetic, and molecular responses in a subset of patients.[11][13][14] The recommended Phase IIA dose was determined to be 300 mg/day, with the potential for escalation up to 450 mg/day.[11][13][14]

| Parameter                    | Value                          | Reference    |
|------------------------------|--------------------------------|--------------|
| Number of Patients           | 30                             | [11][13][14] |
| Maximum Tolerated Dose (MTD) | Not Reached (up to 450 mg/day) | [11][13][14] |
| Recommended Phase II Dose    | 300 mg/day                     | [11][13][14] |
| Cmax                         | 9,342 ng/mL                    | [11][13][14] |
| AUC                          | 1,262,191 ng.hr/mL             | [11][13][14] |
| Hematological Response       | 11 patients                    | [11][13][14] |
| Cytogenetic Response         | 7 patients                     | [11][13][14] |
| Molecular Response           | 5 patients                     | [11][13][14] |

Table 4: Summary of Phase I Clinical Trial Results

## **Experimental Protocols**

The following are representative protocols for the key experiments described in the preclinical evaluation of **AN-019**. These are based on standard laboratory procedures and are intended to provide a detailed methodological framework.

#### Foundational & Exploratory





- Cell Seeding: Seed K562 or BT474 cells in 96-well plates at a density of 5 x  $10^3$  to 1 x  $10^4$  cells per well in 100  $\mu$ L of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of AN-019 and control compounds (e.g., Imatinib, Lapatinib) in growth medium. Add 100 μL of the diluted compounds to the respective wells. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- Formazan Solubilization: Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
- Animal Model: Use 6-8 week old female athymic nude or SCID mice.
- Tumor Cell Implantation: Subcutaneously inject 5 x 10<sup>6</sup> K562 or BT474 cells in 100 μL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
- Treatment Initiation: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Drug Administration: Administer AN-019 (e.g., 20 mg/kg) and control compounds via intraperitoneal injection or oral gavage daily for a specified period (e.g., 21-28 days). The control group should receive the vehicle.



- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR).



Click to download full resolution via product page

Diagram 3: Representative Preclinical Experimental Workflow for AN-019.

### Conclusion

The preliminary studies on **AN-019** suggest that it is a potent tyrosine kinase inhibitor with significant activity against BCR-ABL and EGFR. The preclinical data demonstrate superior efficacy over existing therapies like imatinib and lapatinib in relevant cancer models. The Phase



I clinical trial in imatinib-resistant CML patients has shown a favorable safety profile and promising anti-leukemic activity. These findings support the continued development of **AN-019** as a potential therapeutic agent for CML and other malignancies. Further clinical investigations are warranted to fully elucidate its efficacy and safety in larger patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Design, synthesis and preclinical evaluation of NRC-AN-019 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of NRC-AN-019 in a pre-clinical breast cancer model PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 12. ClinPGx [clinpgx.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AN-019: A Technical Overview of Preclinical and Early Clinical Investigations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1667274#preliminary-studies-on-an-019]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com